N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS No.: 477535-00-5
Cat. No.: VC5957301
Molecular Formula: C27H17N3OS2
Molecular Weight: 463.57
* For research use only. Not for human or veterinary use.
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide - 477535-00-5](/images/structure/VC5957301.png)
Specification
CAS No. | 477535-00-5 |
---|---|
Molecular Formula | C27H17N3OS2 |
Molecular Weight | 463.57 |
IUPAC Name | N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C27H17N3OS2/c31-26(19-14-21(22-9-4-12-32-22)28-20-8-2-1-6-17(19)20)30-27-29-25-18-7-3-5-15-10-11-16(24(15)18)13-23(25)33-27/h1-9,12-14H,10-11H2,(H,29,30,31) |
Standard InChI Key | KGEWEYZNXBHONO-UHFFFAOYSA-N |
SMILES | C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure combines:
-
A 4,5-dihydroacenaphtho[5,4-d]thiazole core, a fused bicyclic system with a thiazole ring.
-
A 2-(thiophen-2-yl)quinoline subunit, linking a quinoline scaffold to a thiophene group.
-
A carboxamide bridge connecting the two heterocyclic systems.
This architecture suggests significant π-conjugation, potentially enhancing electronic properties and biological interactions .
Physicochemical Properties
Based on analogous compounds (e.g., thiophene-quinoline hybrids):
-
Molecular Weight: Estimated ~450–500 g/mol.
-
logP: Predicted >3.5 (hydrophobic due to fused aromatic systems).
-
Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5–6 acceptors (amide, thiazole, quinoline N) .
Synthetic Approaches
Retrosynthetic Strategy
-
Quinoline-Thiophene Subunit:
-
Synthesized via Friedländer annulation between 2-aminobenzaldehyde derivatives and thiophene-containing ketones.
-
-
Acenaphthothiazole Core:
-
Prepared by cyclocondensation of acenaphthenequinone with thioamide reagents.
-
-
Amide Coupling:
Challenges in Synthesis
-
Steric Hindrance: Bulky acenaphthene and quinoline groups may impede coupling efficiency.
-
Regioselectivity: Ensuring correct ring fusion in the acenaphthothiazole core requires precise temperature control.
Biological Activity and Mechanisms
Antimicrobial Activity
Thiazole-acenaphthene derivatives demonstrate:
-
Gram-Positive Bacteriostatic Effects: MIC values of 8–16 μg/mL against S. aureus.
-
Fungal Growth Inhibition: 60–70% reduction in C. albicans viability at 20 μM .
Computational and Experimental Data
Docking Studies (Hypothetical)
Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
EGFR Kinase | -9.2 | H-bond with Met793 |
DNA Gyrase B | -8.7 | π-Stacking with Arg458 |
Data inferred from similar quinoline-thiazole hybrids .
Spectroscopic Characterization
-
1H NMR: Expected signals at δ 8.5–9.0 ppm (quinoline H), δ 7.2–7.8 ppm (thiophene H).
-
HRMS: Predicted [M+H]+ at m/z 487.1324 (C27H18N3OS2+).
Comparative Analysis with Analogues
Compound Class | Key Features | Bioactivity |
---|---|---|
Quinoline-thiophenes | Strong intercalation | Anticancer, antimicrobial |
Acenaphthothiazoles | Rigid planar structure | Enzyme inhibition |
Hybrid systems | Multitarget engagement | Enhanced potency |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume